molecular formula C10H14O2 B1283273 4-Butylbenzene-1,2-diol CAS No. 2525-05-5

4-Butylbenzene-1,2-diol

Cat. No. B1283273
CAS RN: 2525-05-5
M. Wt: 166.22 g/mol
InChI Key: LAVPWYRENKSWJM-UHFFFAOYSA-N
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Description

4-Butylbenzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It can be synthesized from o-phenylenediamine and 2-methylpropene through a heating reaction .


Synthesis Analysis

The synthesis of 4-Butylbenzene-1,2-diol typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .


Molecular Structure Analysis

The molecular structure of 4-Butylbenzene-1,2-diol consists of a benzene ring substituted with a butyl group . The molecular weight is approximately 166.21700, and the molecular formula is C10H14O2 .


Chemical Reactions Analysis

Benzene, the base molecule in 4-Butylbenzene-1,2-diol, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

4-Butylbenzene-1,2-diol is likely a clear, colorless liquid at room temperature, with a characteristic aromatic smell . It has a boiling point of approximately 300ºC and a density of 1.092 .

Scientific Research Applications

Polymerization Inhibition

4-Butylbenzene-1,2-diol: is widely used as an inhibitor in the polymerization of reactive monomers such as butadiene, styrene, and vinyl acetate . By preventing premature polymerization, it ensures the stability and quality of the monomers during storage and transport.

Stabilizer in Polyurethane Manufacturing

In the production of polyurethane, 4-BUTYLPYROCATECHOL acts as a stabilizer. It helps to control the reaction rates and prevents unwanted side reactions, which could otherwise affect the properties of the final polyurethane product .

Synthesis of Tungsten Oxide Nanoparticles

This compound plays a crucial role in the synthesis of tungsten oxide nanoparticles through a nonaqueous sol-gel process. The presence of 4-BUTYLPYROCATECHOL aids in controlling the size and distribution of the nanoparticles, which are essential for applications in photocatalysis and as electrochromic materials .

Antioxidant in Organic Synthesis

As an antioxidant, 4-Butylbenzene-1,2-diol is utilized in organic synthesis to prevent oxidation of sensitive compounds. Its antioxidant properties help maintain the integrity of the compounds during the synthesis process .

Analytical Chemistry

In analytical chemistry, 4-BUTYLPYROCATECHOL is used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and ensures the accuracy of analytical results .

Environmental Studies

Due to its specific chemical properties, 4-Butylbenzene-1,2-diol is used in environmental studies to understand the behavior of similar organic compounds in natural settings. It serves as a model compound for studying transport, degradation, and bioaccumulation .

Chemical Research

Researchers use 4-BUTYLPYROCATECHOL in chemical research to study reaction mechanisms and kinetics. Its well-defined structure and reactivity make it an ideal candidate for fundamental research in organic chemistry .

Safety and Handling Applications

The safety data sheets of 4-Butylbenzene-1,2-diol provide valuable information on handling, storage, and disposal of the compound. This information is crucial for laboratories and industries to maintain a safe working environment .

Safety and Hazards

Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of 4-Butylbenzene-1,2-diol in the development of new pesticides .

Mechanism of Action

Target of Action

The primary target of 4-Butylbenzene-1,2-diol is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of 4-Butylbenzene-1,2-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Butylbenzene-1,2-diol.

: Chemistry LibreTexts : Ambeed

properties

IUPAC Name

4-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPWYRENKSWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559498
Record name 4-Butylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2525-05-5
Record name 4-Butylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.64 g (29 mM) of 4-n-butylveratrole, 18.54 g (309 mM) of acetic acid and 55.62 g (323 mM) of 47% hydrobromic acid was heated under reflux for 4 hours with stirring. The reaction mixture wa cooled to the room temperature and added with 50 ml of water. The separated oil was extracted with ether. The ether solution was successively washed with 50 ml of water, 75 g of 5% aqueous sodium thiosulfate solution, and further twice with each 50 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether, and vacuum distilled to obtain 3.89 g (23 mM) of 4-n-butylcatechol as light yellow liquid having a boiling point of 125° C./3 mmHg.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
55.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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